(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate
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Overview
Description
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate is a complex organic compound characterized by its adamantane core structure and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate typically involves the esterification of 1-adamantanecarboxylic acid with 3,4-dimethylphenol. The reaction is catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of 1-adamantanecarboxylic acid derivatives.
Reduction: Formation of 1-adamantanol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which (5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate exerts its effects involves interactions with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1-adamantanecarboxylic acid: Shares the adamantane core but lacks the substituted phenyl group.
3,4-dimethylphenyl esters: Similar phenyl substitution but different core structures.
Uniqueness
(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantanecarboxylate is unique due to the combination of the adamantane core and the substituted phenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H23O2- |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
(5S,7R)-3-(3,4-dimethylphenyl)adamantane-1-carboxylate |
InChI |
InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21)/p-1/t14-,15+,18?,19? |
InChI Key |
OSUAHUMJPBHFKV-MYMYQCDVSA-M |
Isomeric SMILES |
CC1=C(C=C(C=C1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)C(=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)[O-])C |
Origin of Product |
United States |
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